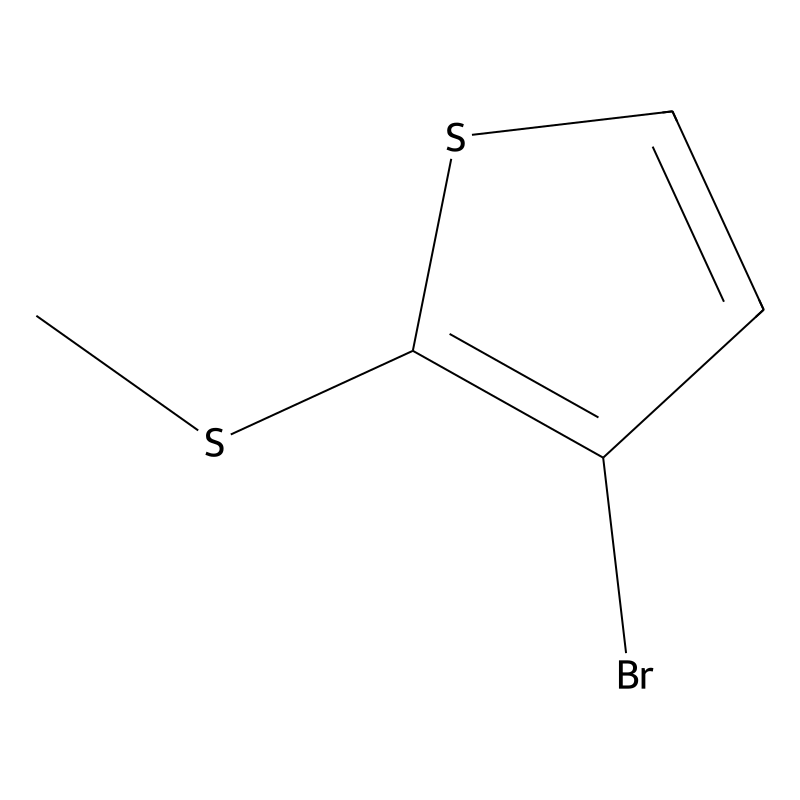

3-Bromo-2-(methylthio)thiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

The presence of a bromine atom and a methylthio group makes 3-Bromo-2-(methylthio)thiophene a valuable intermediate for organic synthesis. Bromine can be readily substituted for other functional groups, allowing the creation of diverse thiophene-based molecules with specific properties. The methylthio group can also participate in various reactions, further expanding the molecule's synthetic utility.

Material science

Thiophenes are known for their interesting electronic and optical properties. 3-Bromo-2-(methylthio)thiophene could potentially be used as a building block in the development of novel materials with desired functionalities. For instance, it could be incorporated into polymers for applications in organic electronics or optoelectronic devices.

Medicinal chemistry

Thiophene derivatives have been explored for their potential therapeutic applications. 3-Bromo-2-(methylthio)thiophene could serve as a starting point for the design and synthesis of new drugs. The strategic placement of the bromine and methylthio groups could influence the molecule's biological activity, making it a candidate for further investigation [].

3-Bromo-2-(methylthio)thiophene is an organic compound characterized by the molecular formula CHBrS. This compound features a thiophene ring substituted at the 2-position with a methylthio group and at the 3-position with a bromine atom. The presence of both sulfur and bromine in its structure makes it a valuable compound in synthetic organic chemistry, particularly in the development of functional materials and pharmaceuticals.

The reactivity of 3-Bromo-2-(methylthio)thiophene is largely influenced by the electrophilic nature of the bromine atom and the nucleophilic properties of the methylthio group. Key reactions include:

- Lithiation: The compound can undergo lithiation, where a lithium reagent is introduced to form a lithiated intermediate. This process is facilitated by the methylthio substituent, which directs lithiation to specific positions on the thiophene ring .

- Electrophilic Substitution: The bromine atom can be replaced through electrophilic substitution reactions, allowing for further functionalization of the thiophene ring. For instance, treatment with various nucleophiles can yield new derivatives .

- Cross-Coupling Reactions: 3-Bromo-2-(methylthio)thiophene can participate in cross-coupling reactions such as Suzuki or Stille coupling, enabling the synthesis of more complex thiophene-based compounds .

Several methods exist for synthesizing 3-Bromo-2-(methylthio)thiophene:

- Bromination of Thiophenes: The compound can be synthesized through electrophilic bromination of 2-methylthiophene using bromine or N-bromosuccinimide in suitable solvents like acetic acid .

- Lithium-Bromine Exchange: A more sophisticated method involves treating 3-bromothiophene with butyllithium to generate a lithiated intermediate, which can then react with methylating agents to produce various substituted thiophenes .

- One-Pot Reactions: Recent advancements have introduced one-pot synthesis methods that combine multiple steps into a single reaction vessel, enhancing efficiency and yield .

3-Bromo-2-(methylthio)thiophene finds applications in various fields:

- Material Science: It is used in the synthesis of conducting polymers and organic semiconductors, which are vital for electronic applications.

- Pharmaceuticals: Its derivatives are explored for their potential therapeutic properties in drug development.

- Agriculture: Some thiophenes are evaluated for use as agrochemicals due to their biological activity against pests and pathogens.

Interaction studies involving 3-Bromo-2-(methylthio)thiophene typically focus on its behavior in biological systems or its reactivity with other chemical species. Research often examines:

- Reactivity with Biological Targets: Studies assess how this compound interacts with enzymes or receptors, providing insight into its potential pharmacological effects.

- Chemical Reactivity Profiles: Investigations into how it reacts with various nucleophiles or electrophiles help establish its synthetic utility and predict reaction pathways.

Several compounds share structural similarities with 3-Bromo-2-(methylthio)thiophene. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Methylthiophene | Methyl group at position 3 | Lacks bromine; simpler structure |

| 2-Bromothiophene | Bromine at position 2 | Different substitution pattern |

| 3-Bromo-4-methylthiophene | Bromine at position 3 and methyl at position 4 | Different regioselectivity affecting reactivity |

| 5-Bromo-2-(methylthio)thiophene | Bromine at position 5 | Alters electronic properties due to different positioning |

The uniqueness of 3-Bromo-2-(methylthio)thiophene lies in its specific substitution pattern, which influences both its chemical reactivity and biological activity compared to these similar compounds. Its combination of a methylthio group and bromine atom provides distinct pathways for functionalization and interaction in synthetic applications.